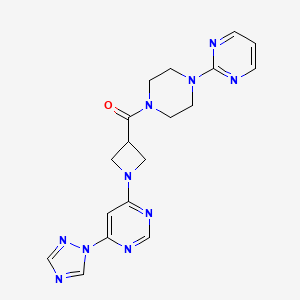
(3-Chloro-adamantan-1-yl)-acetic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives related to "(3-Chloro-adamantan-1-yl)-acetic acid" has been explored through various methodologies, aiming to enhance biological activity and create intermediates for further chemical transformations. For instance, adamantan-1-yl derivatives and esters of 2-((5-(adamantan-1-yl)-4-R-4 H -1,2,4-triazole-3-yl)thio)acetic acids exhibit high biological activity, suggesting their potential as intermediates for further synthesis (Odyntsova, 2017).
Molecular Structure Analysis
Molecular structure analysis of adamantan-1-yl derivatives, such as 1,3-bis[(pyrid-2-ylamino)carbonyl]adamantane and its salts, demonstrates the molecule's adaptability in forming one-dimensional motifs through hydrogen bonding and metal coordination (Karle, Ranganathan, & Haridas, 1997). This adaptability underscores the structural versatility inherent to the adamantine backbone.
Chemical Reactions and Properties
Chemical reactions involving adamantan-1-yl derivatives span a wide range of activities, from the synthesis of fluorescent pyrene-decorated adamantanes (Wrona-Piotrowicz, Makal, & Zakrzewski, 2020) to antimicrobial and anti-inflammatory activities of novel 2-[3-(1-adamantyl)-4-substituted-5-thioxo-1,2,4-triazolin-1-yl]acetic acids (Al-Deeb et al., 2006). These studies highlight the chemical reactivity and potential applications of adamantan-1-yl derivatives in various fields.
Physical Properties Analysis
The physical properties of adamantan-1-yl derivatives, such as melting points and spectral characteristics, are crucial for understanding their stability and potential industrial applications. The synthesis and properties investigation of various esters of 2-((5-(adamantan-1-yl)-4-R-4 H -1,2,4-triazole-3-yl)thio)acetic acids provides essential data on their melting points, elemental composition, and spectral analysis, offering insights into their physical characteristics (Odyntsova, 2017).
Chemical Properties Analysis
The chemical properties of "(3-Chloro-adamantan-1-yl)-acetic acid" derivatives, such as reactivity towards various reagents and conditions, play a significant role in their application in synthetic chemistry and material science. Research on the synthesis, antimicrobial, and anti-inflammatory activities of 2-[3-(1-adamantyl)-4-substituted-5-thioxo-1,2,4-triazolin-1-yl]acetic acids and related derivatives reveals their reactivity and potential as bioactive molecules (Al-Deeb et al., 2006).
Applications De Recherche Scientifique
Synthesis and Physical-Chemical Properties
Research has focused on the synthesis and characterization of nitrogen-containing heterocyclic systems, specifically 1,2,4-triazole derivatives, which exhibit a wide range of actions. These compounds, including esters of 2-((5-(adamantan-1-yl)-4-R-4H-1,2,4-triazole-3-yl)thio)acetic acids, are of interest due to their high biological activity. They can serve as intermediates for the synthesis of various biologically active substances, showcasing their potential in drug development and material science (Odyntsova, 2017).
Cytotoxic and Apoptotic Effects
A study on novel adamantane derivatives, including [4‐(Adamantane‐1‐carboxamido)‐3‐oxo‐1‐thia‐4‐azaspiro[4.4]nonan‐2‐yl]acetic acid, demonstrated cytotoxicity activities against various cancer cell lines. This research highlights the potential of adamantane derivatives in oncology, providing a foundation for the development of new cancer treatments (Turk-Erbul et al., 2021).
Polycarboxylic Acids Synthesis
The one-pot synthesis of polycarboxylic acids of the adamantane type has been explored, with 3-chloro-1-adamantylacetic acids identified in reaction mixtures. This study contributes to the field of organic synthesis, offering insights into the production of complex organic molecules with potential applications in various industries (Ivleva et al., 2014).
Metal-Organic Frameworks (MOFs)
Adamantane derivatives have been utilized in the design of mixed-ligand copper(II) metal-organic frameworks (MOFs), demonstrating the versatility of these compounds in constructing advanced materials with potential applications in catalysis, gas storage, and separation technologies (Senchyk et al., 2013).
Fluorescent Properties
The synthesis and study of pyrene-decorated adamantanes have revealed interesting fluorescent properties, highlighting the application of adamantane derivatives in developing novel fluorescent materials. These compounds may find uses in bioimaging, sensors, and optoelectronic devices (Wrona-Piotrowicz et al., 2020).
Safety and Hazards
Propriétés
IUPAC Name |
2-(3-chloro-1-adamantyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClO2/c13-12-4-8-1-9(5-12)3-11(2-8,7-12)6-10(14)15/h8-9H,1-7H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLHRDMZSPPRYGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)Cl)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(2-chlorobenzyl)amino]methyl}-4(3H)-quinazolinone](/img/structure/B2488379.png)
![2-{[(1,5-dimethyl-1H-pyrazol-4-yl)amino]methyl}phenol](/img/structure/B2488380.png)


![4-bromo-2-{(E)-[(2,4-difluorobenzyl)imino]methyl}phenol](/img/structure/B2488385.png)
![4,6-Dimethyl-2-{4-[(4-methylphenyl)sulfonyl]-1,4-diazepan-1-yl}nicotinonitrile](/img/structure/B2488386.png)

![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfonylbenzamide](/img/structure/B2488389.png)
![N-{4-[(2-chlorophenyl)sulfonyl]phenyl}-2,6-difluorobenzenecarboxamide](/img/structure/B2488391.png)
![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide](/img/structure/B2488392.png)
![5-(2-chlorophenyl)-3-(2-methoxyethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2488393.png)
![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-((tetrahydrofuran-2-yl)methyl)propanamide](/img/structure/B2488394.png)
![3-Oxo-2,4-dioxabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2488395.png)
![5-(4-fluorobenzyl)-N-isobutyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2488397.png)